

Anlotinib (Hydrochloride): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anlotinib (hydrochloride)*

Cat. No.: *B10783339*

[Get Quote](#)

CAS Number: 1058156-90-3 (Anlotinib free base)

Anlotinib Hydrochloride: 1058157-76-8 (monohydrochloride), 1360460-82-7 (dihydrochloride)

Chemical Name: 1-(((4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropan-1-amine

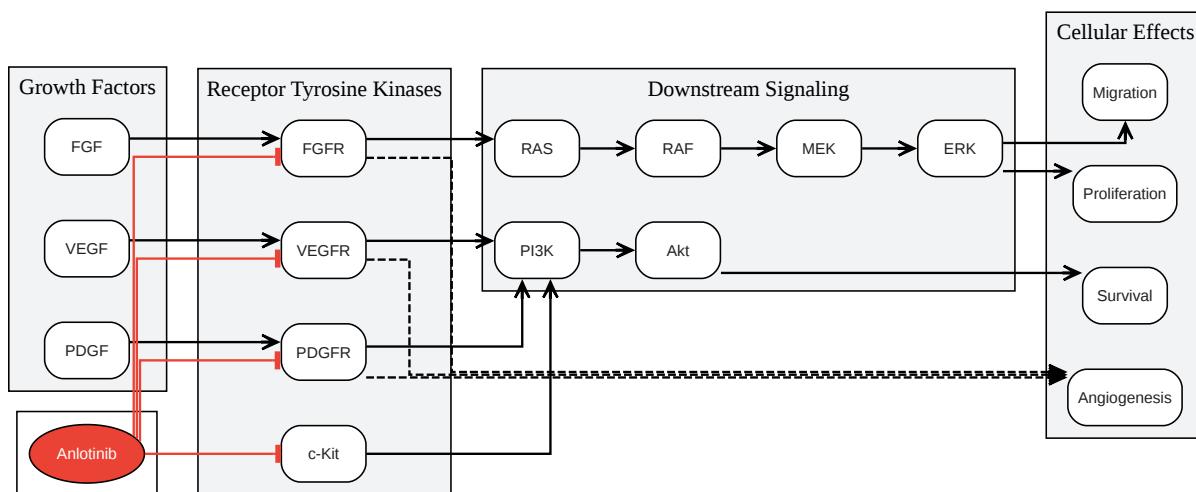
This technical guide provides a comprehensive overview of anlotinib, a multi-target tyrosine kinase inhibitor (TKI), for researchers, scientists, and drug development professionals. It covers the molecule's mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Properties and Mechanism of Action

Anlotinib is a potent oral TKI that exerts its anti-tumor effects by inhibiting several receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFR α/β). Additionally, it shows inhibitory activity against c-Kit, and Ret.^{[1][2][3]} By blocking these receptors, anlotinib effectively hinders downstream signaling pathways, primarily the ERK and Akt pathways, leading to the inhibition of tumor angiogenesis, cell proliferation, and migration.^[4]

Signaling Pathway Inhibition

Anlotinib's multi-targeted approach disrupts key signaling cascades crucial for tumor growth and survival. The binding of growth factors like VEGF, PDGF, and FGF to their respective receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling. Anlotinib competitively binds to the ATP-binding pocket of these kinases, preventing phosphorylation and subsequent activation of downstream effectors like ERK and Akt. This dual blockade of critical pathways contributes to its broad anti-tumor activity.



[Click to download full resolution via product page](#)

Caption: Anlotinib's inhibition of multiple receptor tyrosine kinases and downstream pathways.

Quantitative Preclinical Data

Anlotinib has demonstrated potent inhibitory activity against its target kinases and has shown significant anti-proliferative and anti-angiogenic effects in various preclinical models.

Kinase Inhibition

The half-maximal inhibitory concentrations (IC50) of anlotinib against key tyrosine kinases are summarized below.

Kinase Target	IC50 (nM)
VEGFR2	< 1[5], 0.2[5], 5.6 ± 1.2[6]
VEGFR3	0.7[5]
PDGFR β	8.7 ± 3.4[6], 115.0[5]
FGFR1	11.7 ± 4.1[6]
c-Kit	14.8[5]
VEGFR1	26.9[5]

In Vitro Cellular Activity

Anlotinib inhibits the proliferation of various cancer cell lines and endothelial cells.

Cell Line	Assay	IC50 (μ M)
Human Umbilical Vein Endothelial Cells (HUVEC)	VEGF-stimulated proliferation	0.0002[5]
Multiple Cancer Cell Lines	Proliferation	3 - 12.5[7]
PC-9 (Lung Cancer)	Proliferation	8.06 ± 1.2[8]
HCC827 (Lung Cancer)	Proliferation	7.39 ± 0.81[8]
PC-9-derived LCSCs	Proliferation	15.73 ± 0.48[8]
HCC827-derived LCSCs	Proliferation	13.19 ± 0.53[8]

Pharmacokinetics in Animal Models

Pharmacokinetic parameters of anlotinib have been evaluated in several animal species.

Species	Oral Bioavailability (%)	Terminal Half-life (h)	Apparent Volume of Distribution (L/kg)	Total Plasma Clearance (L·h ⁻¹ ·kg ⁻¹)
Rat	28-58	5.1 ± 1.6	27.6 ± 3.1	5.35 ± 1.31
Dog	41-77	22.8 ± 11.0	6.6 ± 2.5	0.40 ± 0.06

Clinical Data Summary

Anlotinib has undergone extensive clinical evaluation and is approved for the treatment of advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma in China.[9]

Pharmacokinetics in Humans

In a phase I study in patients with advanced refractory solid tumors, anlotinib was rapidly absorbed and slowly eliminated with a half-life of 96 hours.[1] A population pharmacokinetic model described its profile as a one-compartment model with first-order absorption and elimination.[10]

Parameter	Population Estimate
Apparent total clearance	8.91 L/h[10]
Apparent volume of distribution	1950 L[10]
Absorption rate constant	0.745/h[10]

Clinical Efficacy in Advanced NSCLC (ALTER-0303 Trial)

The ALTER-0303 trial was a randomized, double-blind, placebo-controlled phase III study in patients with advanced NSCLC who had progressed after at least two lines of chemotherapy.

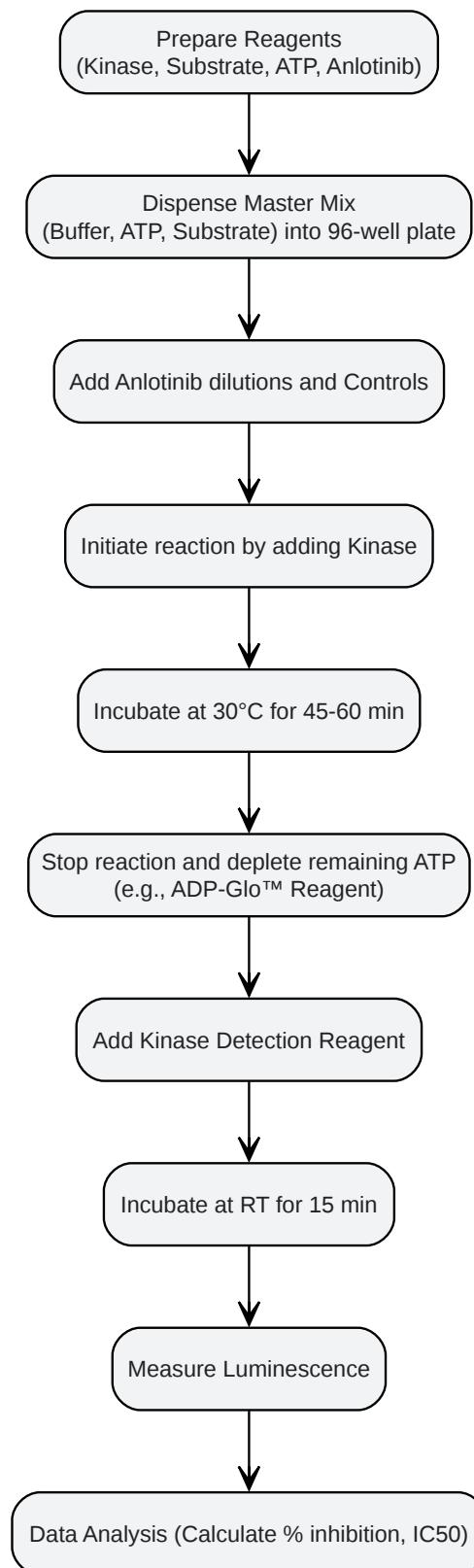
Endpoint	Anlotinib	Placebo	P-value
Median Overall Survival (OS)	9.6 months	6.3 months	0.002[11]
Median Progression-Free Survival (PFS)	5.4 months	1.2 months	< 0.0001[12]
Objective Response Rate (ORR)	9.2%	0.7%	< 0.001
Disease Control Rate (DCR)	81.0%	37.1%	< 0.001[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize anlotinib.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the in vitro potency of anlotinib against a target kinase like VEGFR2.

[Click to download full resolution via product page](#)

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

- Reagent Preparation:
 - Prepare a 1x Kinase Buffer by diluting a 5x stock (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
 - Prepare serial dilutions of anlotinib in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 1%).
 - Dilute the recombinant kinase (e.g., VEGFR2) and substrate (e.g., Poly (Glu, Tyr) 4:1) in 1x Kinase Buffer to the desired concentrations.
- Kinase Reaction:
 - In a white 96-well plate, add the anlotinib dilutions. Include wells for positive control (kinase + vehicle) and blank (vehicle, no kinase).
 - Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.
 - Add the master mix to all wells.
 - Initiate the reaction by adding the diluted kinase to all wells except the blank.
 - Incubate the plate at 30°C for 45-60 minutes.
- Detection:
 - Stop the reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
 - Incubate as per the manufacturer's instructions.
 - Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.
 - Incubate at room temperature to stabilize the signal.

- Measure luminescence using a microplate reader.
- Data Analysis:
 - Subtract the blank values from all other readings.
 - Calculate the percentage of inhibition for each anlotinib concentration relative to the positive control.
 - Determine the IC50 value by fitting the data to a dose-response curve.[\[14\]](#)[\[15\]](#)

Cell Proliferation (MTT) Assay

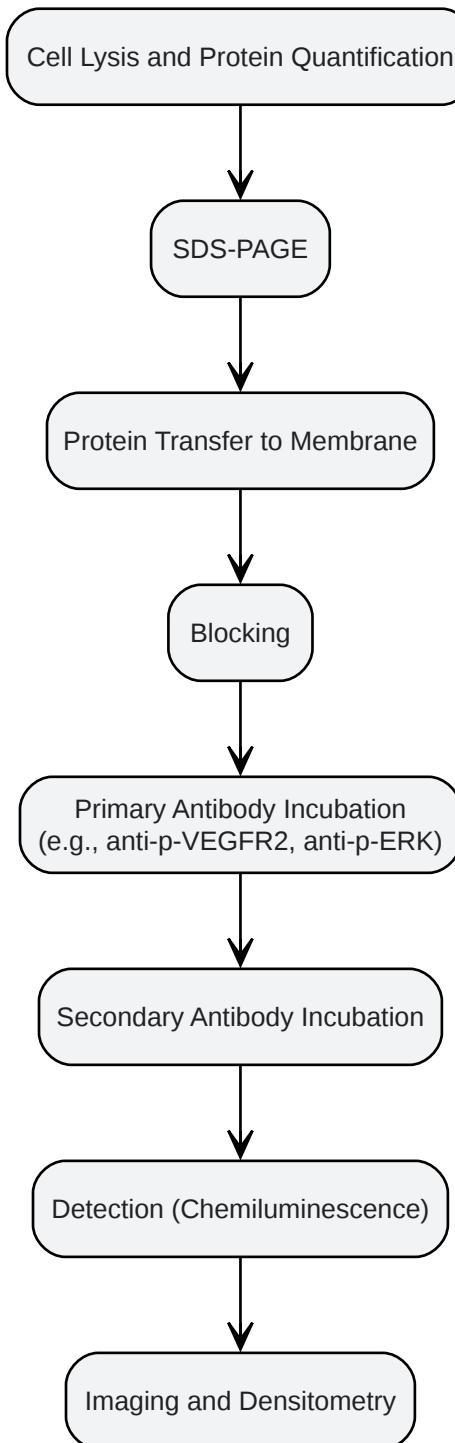
This assay measures the effect of anlotinib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of anlotinib or vehicle control.
- Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[\[16\]](#)[\[17\]](#)
- Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in signaling pathways affected by anlotinib.



[Click to download full resolution via product page](#)

Caption: General workflow for Western blot analysis.

Protocol:

- **Sample Preparation:** Treat cells with anlotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
- **SDS-PAGE:** Separate equal amounts of protein on an SDS-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][18]
- **Analysis:** Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of anlotinib's anti-tumor efficacy in a mouse xenograft model.

Protocol:

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer anlotinib orally (e.g., 3-6 mg/kg daily) or vehicle control.
- Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
- Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for markers like CD31 and Ki-67).[14]

Synthesis of Anlotinib Hydrochloride

The synthesis of anlotinib hydrochloride can be achieved through a multi-step process. One reported method involves the reaction of 7-benzyloxy-4-chloro-6-methoxyquinoline with a substituted phenol intermediate, followed by a series of reactions including nitro group reduction, debenzylation, and introduction of the cyclopropylamine side chain, and finally, salt formation with hydrochloric acid.

Pharmacokinetic Analysis by LC-MS/MS

A sensitive and robust UPLC-MS/MS method has been developed for the simultaneous quantification of anlotinib in plasma.

Protocol Outline:

- Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent.
- Chromatographic Separation: Separation on a C18 column with a gradient mobile phase.
- Mass Spectrometric Detection: Detection using an ESI+ source in multiple reaction monitoring (MRM) mode. The transition for anlotinib is typically m/z 408.2 → 339.2.[19]
- Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, and stability.

This technical guide provides a foundational understanding of **anlotinib (hydrochloride)** for research and development purposes. For specific applications, further optimization of the provided protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 3. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 4. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 6. A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of anlotinib treatment for advanced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Anlotinib, a Tyrosine Kinase Inhibitor, in Rat Plasma by UHPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment and validation of a LC-MS/MS method for the determination of anlotinib in human plasma: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Anlotinib (Hydrochloride): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10783339#anlotinib-hydrochloride-cas-number-1058156-90-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com